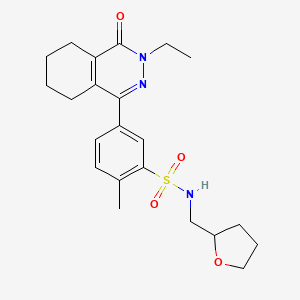![molecular formula C19H18ClN3O3 B11307942 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11307942.png)
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring and the chlorophenyl and dimethylphenoxy groups contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via etherification reactions using appropriate phenols and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceuticals: The compound is explored as a potential drug candidate for various diseases.
Materials Science: It is investigated for its potential use in the development of advanced materials with unique properties.
作用机制
The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate specific biological pathways, leading to its observed pharmacological effects.
相似化合物的比较
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenoxy)propanamide
- N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethylphenoxy)propanamide
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenoxy)propanamide
Uniqueness
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide is unique due to the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties. The presence of the 3-chlorophenyl group, as opposed to the 4-chlorophenyl group in similar compounds, may result in different binding affinities and pharmacological activities.
属性
分子式 |
C19H18ClN3O3 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-7-8-16(9-12(11)2)25-13(3)17(24)21-19-22-18(26-23-19)14-5-4-6-15(20)10-14/h4-10,13H,1-3H3,(H,21,23,24) |
InChI 键 |
DKLMWHVEKDIMRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11307860.png)
![N-(2-fluoro-5-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11307872.png)
![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11307876.png)
![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11307886.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11307893.png)
![2-butyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B11307898.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307911.png)
![2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11307915.png)
![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11307916.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-beta-alanine](/img/structure/B11307922.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11307926.png)
![5-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11307936.png)
![4-(4-Hydroxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11307938.png)
